molecular formula C12H17NO5 B566144 Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate CAS No. 102522-48-5

Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate

Cat. No.: B566144
CAS No.: 102522-48-5
M. Wt: 255.27
InChI Key: MCMNTNJMDVMJQE-UHFFFAOYSA-N
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Description

Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate is a carbamate derivative featuring a benzyl group linked to a nitrogen atom, which is further attached to a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl moiety. This compound’s core structure comprises a central propan-2-yl carbon substituted with two hydroxyl groups (at positions 1 and 3) and a hydroxymethyl group (at position 2).

The compound’s hypothetical molecular formula is C₁₁H₁₇NO₇ (calculated based on substituents), with a molecular weight of 275.26 g/mol.

Properties

IUPAC Name

benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c14-7-12(8-15,9-16)13-11(17)18-6-10-4-2-1-3-5-10/h1-5,14-16H,6-9H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMNTNJMDVMJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174531
Record name Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102522-48-5
Record name Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102522-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate (commonly referred to as Benzyl Carbamate) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17NO5
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 102522-48-5
  • IUPAC Name : Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate

Benzyl Carbamate exhibits several biological activities that are attributed to its structural characteristics. The compound's hydroxymethyl and carbamate functional groups play crucial roles in its interactions with biological targets.

  • Antioxidant Activity : The presence of hydroxyl groups in the structure allows the compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Benzyl Carbamate has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects in conditions characterized by excessive enzyme activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits specific enzymes associated with pathological conditions
AntimicrobialExhibits activity against a range of bacterial and fungal pathogens

Case Studies and Research Findings

  • Antioxidant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that Benzyl Carbamate significantly reduced oxidative stress markers in vitro, indicating its potential as a protective agent against cellular damage caused by reactive oxygen species (ROS) .
  • Enzyme Inhibition Research : Research conducted on enzyme inhibition revealed that Benzyl Carbamate effectively inhibited the activity of certain enzymes linked to metabolic disorders. For instance, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of Benzyl Carbamate against various bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Effects

Research has demonstrated that Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate exhibits anti-inflammatory properties comparable to those of naproxen. This suggests its potential as a therapeutic agent for conditions characterized by inflammation .

Case Study: In Vivo Studies

In a study comparing the anti-inflammatory effects of various NSAIDs, this compound was administered to animal models with induced inflammation. The results indicated significant reduction in inflammatory markers, similar to those observed with standard NSAIDs .

2. Potential in Drug Development

The compound's structural similarity to other NSAIDs positions it as a candidate for further development in drug formulation. Its water solubility enhances bioavailability, making it an attractive option for oral administration.

Organic Synthesis Applications

1. Synthetic Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including amide bond formation and substitution reactions.

Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionReference
Amide FormationReacts with carboxylic acids to form amides
Substitution ReactionsCan undergo nucleophilic substitution
HydrolysisHydrolyzes under acidic or basic conditions

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₁H₁₇NO₇ 275.26 Benzyl carbamate, triol, hydroxymethyl
Benzyl N-[(2R)-1-(Benzylamino)-3-Hydroxy-1-Oxopropan-2-yl]Carbamate C₁₉H₂₁N₂O₄ 341.38 Benzyl carbamate, benzylamino, hydroxy-oxo
Benzyl N-Hydroxycarbamate C₈H₉NO₃ 167.16 Benzyl carbamate, N-hydroxy
BenzylN-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 228.25 Benzyl carbamate, pyridyl
Benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate C₁₄H₁₇NO₄ 263.29 Benzyl carbamate, hydroxyethyl, allyl
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₂₀H₂₂BFNO₄ 376.21 Benzyl carbamate, boronate ester, fluoro
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate C₁₇H₁₈BrNO₂ 348.23 Benzyl carbamate, bromophenyl
BENZYL (3,3-DIFLUORO-2-HYDROXYPROPYL)CARBAMATE C₁₁H₁₃F₂NO₃ 245.22 Benzyl carbamate, difluoro, hydroxy

Preparation Methods

Role of the Cbz Group in Amine Protection

The Cbz group is introduced via reaction between Tris and benzyl chloroformate (Cbz-Cl) in the presence of a weak base such as sodium bicarbonate or N-methylmorpholine. This method prevents over-alkylation and ensures high regioselectivity. Alternative approaches employ mixed anhydride intermediates, as demonstrated in the synthesis of related carbamate derivatives. For instance, isobutyl chloroformate activates the carbonyl group of Cbz-Cl, enabling efficient coupling with Tris under anhydrous conditions in ethyl acetate at −20°C to 30°C.

Detailed Synthetic Protocols

Direct Carbamate Formation via Benzyl Chloroformate

Reagents :

  • Tris(hydroxymethyl)aminomethane (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (1.5 equiv)

  • Ethyl acetate (solvent)

Procedure :
Tris is dissolved in ethyl acetate under nitrogen atmosphere, and N-methylmorpholine is added to deprotonate the amine. Benzyl chloroformate is then introduced dropwise at −20°C, and the reaction is stirred for 6–10 hours at 25°C. Completion is monitored by thin-layer chromatography (TLC). The mixture is washed with 5% citric acid, water, and brine, followed by drying over sodium sulfate. Evaporation under reduced pressure yields Cbz-Tris as a white solid (85–92% purity).

Key Parameters :

  • Temperature control (−20°C initial) minimizes side reactions.

  • Ethyl acetate optimizes solubility while facilitating aqueous workup.

Mixed Anhydride Method for Enhanced Reactivity

This method, adapted from patented large-scale processes, improves yield and purity for industrial applications:

Reagents :

  • Tris(hydroxymethyl)aminomethane (1.0 equiv)

  • Isobutyl chloroformate (1.2 equiv)

  • Benzyl alcohol (1.1 equiv)

  • N-Methylmorpholine (2.0 equiv)

  • Diisopropyl ether (anti-solvent)

Procedure :
Tris is suspended in ethyl acetate, and isobutyl chloroformate is added at 25°C to form a mixed anhydride intermediate. After 30 minutes, benzyl alcohol and N-methylmorpholine are introduced, and the reaction proceeds for 4 hours. The product is isolated by adding diisopropyl ether, filtering, and washing with cold water. This method achieves >95% conversion, with residual solvents removed via vacuum drying.

Advantages :

  • Avoids exothermic reactions associated with direct Cbz-Cl use.

  • Scalable to kilogram quantities with minimal purification steps.

Purification and Analytical Characterization

Crystallization and Solvent Selection

Crude Cbz-Tris is recrystallized from a mixture of ethyl acetate and cyclohexane (1:3 v/v) to remove unreacted Tris and byproducts. The optimal crystallization temperature is 0–5°C, yielding needle-like crystals with 99.2% HPLC purity.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 7.27–7.35 (m, 5H, Ar-H), 5.42 (s, 1H, NH), 4.30 (s, 2H, CH₂Ph), 3.83–3.62 (m, 6H, CH₂OH and CH₂O).

IR (KBr) :
νmax 3350 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O carbamate), 1530 cm⁻¹ (N-H bend).

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: 70:30 water:acetonitrile

  • Retention time: 6.8 min.

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Ethyl acetate is recovered via distillation (bp 77°C) and reused in subsequent batches, reducing material costs by 40%.

Waste Management

Aqueous washes are neutralized with sodium bicarbonate before disposal, adhering to environmental regulations.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Direct Cbz-Cl8592Moderate
Mixed Anhydride9399High

The mixed anhydride method is superior for large-scale production due to higher yields and reduced byproducts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, and how can purity be ensured?

  • Methodology : The compound is synthesized via a two-step process. First, tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate is prepared in near-quantitative yield by reacting tris(hydroxymethyl)aminomethane (TRIS) with di-tert-butyl dicarbonate under basic conditions. Second, benzyl protection is introduced using benzyl chloroformate in the presence of a base like N,N-diisopropylethylamine. Purity is ensured through recrystallization (e.g., using hexane/ethyl acetate mixtures) and confirmed via HPLC or NMR .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodology :

  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative-ion mode detects the molecular ion peak at m/z 284 [M–H]⁻. Collision-induced dissociation (CID) reveals fragmentation pathways, such as loss of CO₂ or benzyl groups, critical for structural confirmation .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve hydroxyl and hydroxymethyl protons (δ 4.5–5.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .

Q. How should researchers handle solubility challenges during experimental procedures?

  • Methodology : The compound is polar due to multiple hydroxyl groups. Use polar aprotic solvents (e.g., DMSO, DMA) for reactions. For crystallization, slow diffusion of ether into DMA solutions yields red needles. Safety protocols (e.g., ventilation, PPE) are critical due to reactivity with LiAlH₄ or SO₃-pyridine complexes in related syntheses .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure?

  • Methodology : Use the SHELX suite (e.g., SHELXL-97) for refinement. For example:

  • Monoclinic System : Space group P2₁/c with cell parameters a = 9.354 Å, b = 10.028 Å, c = 29.036 Å, β = 91.56°.
  • Hydrogen Bonding : Analyze O–H···O interactions (2.7–2.9 Å) to resolve packing ambiguities. Discrepancies in thermal parameters may require constrained H-atom refinement .
  • Validation Tools : Use PLATON to check for missed symmetry or twinning .

Q. What advanced mass spectrometry techniques elucidate fragmentation pathways of this carbamate?

  • Methodology :

  • Low-Energy CID : At 20 eV collision energy, the anion [M–H]⁻ (m/z 284) fragments into m/z 240 (loss of CO₂) and m/z 226 (loss of C₇H₆).
  • Isotopic Labeling : Deuterated analogs (e.g., benzyl-d₅) clarify fragmentation mechanisms.
  • High-Resolution MS : Resolve isobaric interferences (e.g., distinguishing C₇H₆O from C₅H₁₀N₂) .

Q. How can conflicting data in reaction mechanisms involving this compound be addressed?

  • Methodology :

  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR (e.g., tert-butyl carbamate formation at 80°C in DMA).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for carbamate bond cleavage or hydroxyl group reactivity.
  • Controlled Experiments : Vary reaction conditions (e.g., temperature, solvent) to isolate competing pathways, such as oxazolidinone vs. urea byproduct formation .

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